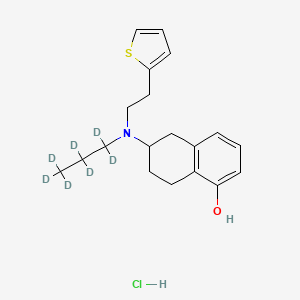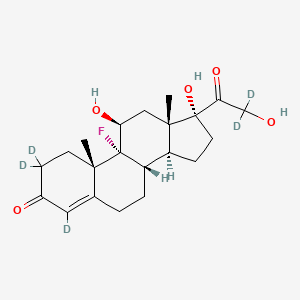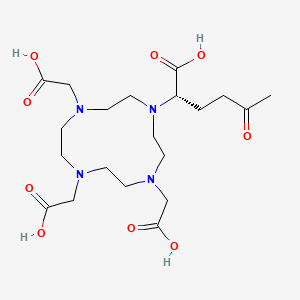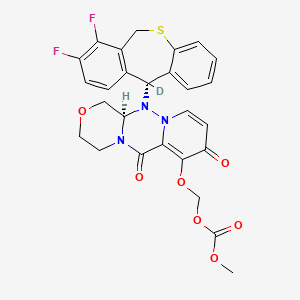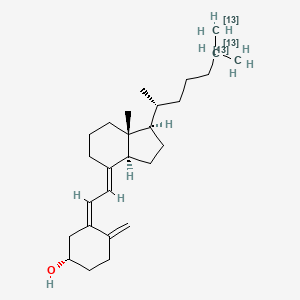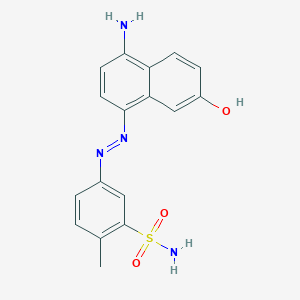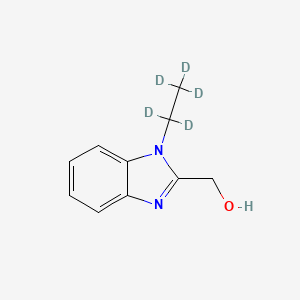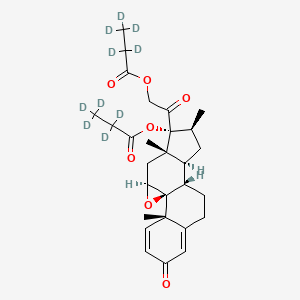
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 is a synthetic glucocorticoid steroid. It is a derivative of betamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly notable for its enhanced stability and potency, making it a valuable tool in both research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Epoxidation: Introduction of the epoxide group at the 9,11 positions.
Esterification: Formation of the dipropionate ester at the 17 and 21 positions.
Deuteration: Incorporation of deuterium atoms to achieve the d10 labeling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, chromatography, and distillation to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in pharmacological research to develop new anti-inflammatory and immunosuppressive therapies.
Industry: Applied in the formulation of topical creams and ointments for the treatment of skin conditions.
Mécanisme D'action
The mechanism of action of Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to:
Translocation: The receptor-ligand complex translocates to the nucleus.
Gene Regulation: Modulation of gene expression by binding to glucocorticoid response elements on DNA.
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory proteins.
Comparaison Avec Des Composés Similaires
Betamethasone 17,21-Dipropionate: Lacks the epoxide group but shares similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid with a slightly different structure and potency.
Hydrocortisone: A less potent glucocorticoid used for milder inflammatory conditions.
Uniqueness: Betamethasone 9,11-Epoxide 17,21-Dipropionate-d10 is unique due to its enhanced stability and potency, attributed to the presence of the epoxide group and the dipropionate esters. This makes it particularly effective in reducing inflammation and suppressing the immune response.
Propriétés
Formule moléculaire |
C28H36O7 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17S)-2,13,15-trimethyl-5-oxo-14-(2,2,3,3,3-pentadeuteriopropanoyloxy)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C28H36O7/c1-6-23(31)33-15-21(30)27(35-24(32)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-25(17,4)28(19)22(34-28)14-26(20,27)5/h10-11,13,16,19-20,22H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,22-,25-,26-,27-,28+/m0/s1/i1D3,2D3,6D2,7D2 |
Clé InChI |
BWSCDDHHJUGBSQ-NBWOZLGBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


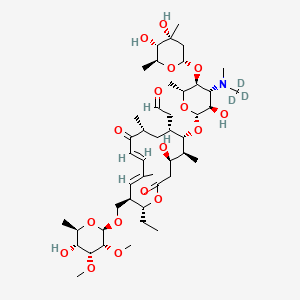
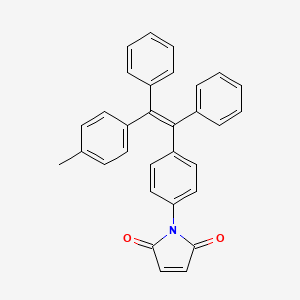

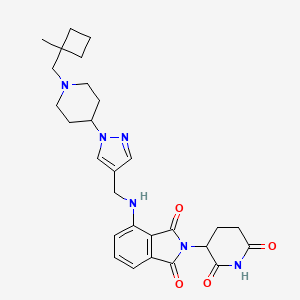
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
